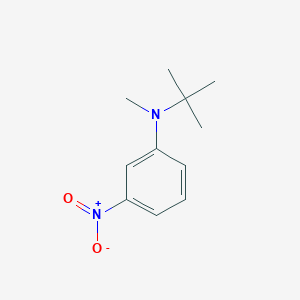

N-(tert-butyl)-N-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26g/mol |

IUPAC Name |

N-tert-butyl-N-methyl-3-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)12(4)9-6-5-7-10(8-9)13(14)15/h5-8H,1-4H3 |

InChI Key |

UEKWJQDGZQPUGE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(C)C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)N(C)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Investigations of N Tert Butyl N Methyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of the ¹H and ¹³C NMR spectra would provide definitive information on the connectivity and chemical environment of the atoms within N-(tert-butyl)-N-methyl-3-nitroaniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the protons of the N-methyl and N-tert-butyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The splitting patterns of these signals would reveal the coupling relationships between adjacent protons on the aromatic ring. The N-methyl group would likely appear as a singlet, while the N-tert-butyl group would also present as a singlet due to the absence of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | m |

| N-CH₃ | 2.8 - 3.2 | s |

| N-C(CH₃)₃ | 1.2 - 1.6 | s |

Note: This table is predictive and not based on experimental data for the specified compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom in the aromatic ring, as well as for the methyl and tert-butyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the nitro and amino substituents. For comparison, the predicted ¹³C NMR spectrum for the related compound 3-Nitroaniline (B104315) shows several peaks in the aromatic region. hmdb.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NO₂ | 148 - 152 |

| Aromatic C-N | 145 - 150 |

| Aromatic CH | 110 - 130 |

| N-CH₃ | 35 - 45 |

| N-C(CH₃)₃ | 50 - 60 |

| N-C(CH₃)₃ | 25 - 35 |

Note: This table is predictive and not based on experimental data for the specified compound.

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would establish the connectivity between coupled protons in the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum. Due to the lack of primary data, no experimental 2D NMR findings can be presented.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the tert-butyl group, the methyl group, and the nitro group. For reference, the EI-MS of the related compound m-nitroaniline is well-documented in the NIST WebBook. nist.gov

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-46]⁺ | Loss of NO₂ |

| [M-57]⁺ | Loss of C(CH₃)₃ |

Note: This table is predictive and not based on experimental data for the specified compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including reaction intermediates in solution. If this compound were synthesized, ESI-MS could be used to monitor the reaction progress and identify any charged intermediates. This technique allows for the direct observation of ions from the reaction mixture, providing valuable mechanistic insights. However, no studies employing ESI-MS for the analysis of reaction intermediates in the synthesis of this compound have been found.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental research findings for the compound This compound are not available in the public domain.

Searches for structural and spectroscopic data—including infrared (IR), Raman, UV-Vis, and fluorescence spectroscopy, as well as X-ray crystallography—did not yield any results for this specific molecule. While information is available for related compounds such as N-methyl-3-nitroaniline, 3-nitroaniline, and other isomers, this data cannot be extrapolated to accurately describe the distinct properties of this compound.

Consequently, the generation of an article with detailed research findings, data tables, and specific content for the requested sections is not possible at this time due to the absence of published scientific data for this particular compound.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the crystal growth, molecular geometry, intermolecular interactions, or Hirshfeld surface analysis for the compound This compound .

Studies and crystallographic data are available for structurally related molecules, but not for the precise compound specified. Therefore, it is not possible to provide the detailed, scientifically accurate article requested within the strict constraints of focusing solely on this compound.

To fulfill the request, experimental data from techniques such as single-crystal X-ray diffraction and subsequent theoretical analyses (like Hirshfeld surface analysis) for this compound would be required. As this information does not appear to be in the public domain, the generation of the requested article cannot proceed.

Computational Chemistry and Theoretical Studies of N Tert Butyl N Methyl 3 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(tert-butyl)-N-methyl-3-nitroaniline, stemming from its electronic configuration. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods for studying molecules of the size and complexity of this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy. stanford.edu Methodologies such as the popular B3LYP hybrid functional are frequently employed to perform geometry optimization. nih.gov This process systematically alters the molecular geometry to find the lowest energy conformation, known as the optimized geometry.

From this optimized structure, various energetic properties can be determined. These include the total electronic energy, the energies of molecular orbitals, and the molecule's dipole moment. For related molecules like substituted nitroanilines, DFT calculations have been successfully used to determine molecular structure and vibrational frequencies. scispace.com For instance, in a study on 2-methoxy-4-nitroaniline, DFT calculations at the B3LYP/6-311G(d,p) level provided excellent agreement with experimental vibrational spectra after scaling. scispace.com Such calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. The foundational ab initio method is the Hartree-Fock (HF) theory. numberanalytics.com While significant, the HF method inherently neglects electron correlation—the interaction between individual electrons—by treating these interactions in an averaged way. wikipedia.org

To improve upon HF, post-Hartree-Fock methods have been developed. numberanalytics.comwikipedia.org These methods incorporate electron correlation, providing more accurate results, albeit at a higher computational expense. wikipedia.org A common and important post-Hartree-Fock method is Møller-Plesset perturbation theory, particularly at the second order (MP2). aip.org The MP2 method accounts for a significant portion of electron correlation and is often used for systems where DFT might be inadequate or for benchmarking purposes. Studies on related aniline (B41778) derivatives have employed MP2 to calculate properties like Gibbs free energy and to estimate acidity constants. pnu.ac.irrsc.org Applying MP2 to this compound would provide a higher-accuracy benchmark for its geometry and energy compared to standard DFT results.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.gov The exact XC functional is unknown, and thus, a wide variety of approximations are available, each with its own strengths and weaknesses. stanford.edu They are often categorized into a hierarchy known as "Jacob's ladder," ranging from the Local Density Approximation (LDA) to more complex hybrid and double-hybrid functionals. nih.gov

Exchange-Correlation Functionals : Common functionals include the Generalized Gradient Approximation (GGA) functionals like PBE and BLYP, and hybrid functionals like B3LYP and PBE0, which mix a portion of exact Hartree-Fock exchange. q-chem.comsouthampton.ac.uk The choice of functional is crucial and should be validated for the specific class of molecules under investigation, as the performance can vary significantly. nih.gov For nitroaromatic compounds, hybrid functionals like B3LYP have often been shown to provide reliable results for both structure and electronic properties. nih.govscispace.com

Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(2d,p), are widely used. rowansci.comgaussian.com Dunning's correlation-consistent basis sets, like cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations. rowansci.com The selection involves a trade-off between desired accuracy and computational feasibility. For a molecule like this compound, a double-zeta basis set with polarization and diffuse functions, such as 6-31+G(d,p), would be a reasonable starting point for reliable predictions.

Table 1: Common Exchange-Correlation Functionals and Basis Sets This table is for illustrative purposes.

| Category | Name | Description | Typical Application |

|---|---|---|---|

| XC Functionals | B3LYP | Hybrid GGA; one of the most widely used functionals. | Geometries, frequencies, and general properties of organic molecules. nih.gov |

| PBE0 | Hybrid GGA; parameter-free hybrid functional. | Electronic properties, band gaps. nih.gov | |

| Basis Sets | 6-31G(d) | Pople-style double-zeta basis set with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. gaussian.com |

| cc-pVTZ | Dunning correlation-consistent triple-zeta basis set. | High-accuracy energy calculations and property predictions. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are used to predict and understand a molecule's reactivity towards electrophilic and nucleophilic species. researchgate.net

For this compound, the MEP map would visualize the electron-rich and electron-deficient regions.

Negative Potential (Red/Yellow) : These areas correspond to regions of high electron density and are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be localized on the oxygen atoms of the nitro (-NO2) group, due to their high electronegativity. nih.gov

Positive Potential (Blue) : These regions are electron-deficient and represent sites for potential nucleophilic attack. Positive potential is typically found around hydrogen atoms, particularly any acidic protons. nih.gov

The MEP surface provides a clear, qualitative picture of the molecule's polarity and charge distribution, guiding the understanding of its intermolecular interactions and reactive sites.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.comthaiscience.info The energies and shapes of these orbitals are crucial for determining the electronic and optical properties of a molecule, as well as its kinetic stability and chemical reactivity. nih.gov

The HOMO and LUMO are the key players in molecular electronic transitions and reactivity.

HOMO (Highest Occupied Molecular Orbital) : This orbital represents the ability to donate an electron. thaiscience.info For an aniline derivative, the HOMO is typically a π-orbital with significant contributions from the lone pair on the nitrogen atom and the aromatic ring.

LUMO (Lowest Unoccupied Molecular Orbital) : This orbital represents the ability to accept an electron. thaiscience.info In nitroaromatic compounds, the LUMO is generally a π*-orbital localized predominantly over the electron-withdrawing nitro group and the benzene (B151609) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered "soft". nih.gov Conversely, a large gap indicates high kinetic stability and low chemical reactivity ("hard" molecule). Electronic transitions, such as those observed in UV-Vis spectroscopy, are often dominated by the HOMO to LUMO excitation. thaiscience.info Analysis of the HOMO-LUMO gap for this compound would provide direct insight into its electronic stability and potential for charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for illustrative purposes based on typical values for related compounds.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates chemical reactivity and kinetic stability. nih.gov A smaller gap implies higher reactivity. |

Energy Gap (Egap) Investigations and Correlation with Optical Properties

The energy gap (Egap), specifically the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter in computational chemistry for predicting a molecule's reactivity and optical properties. A smaller energy gap generally correlates with higher reactivity and a bathochromic (red) shift in the absorption spectrum, indicating that the molecule can be excited by lower energy light.

Computational studies on similar molecules, such as p-nitroaniline, have shown that the choice of density functional theory (DFT) method and basis set can influence the calculated Egap values. univ-lorraine.fr For instance, calculations using B3LYP/6-311G(d,p) have been employed to determine the HOMO-LUMO gaps in various substituted anilines. univ-lorraine.frthaiscience.info A comparative analysis of related nitroanilines suggests that the meta-position of the nitro group in this compound would result in a larger Egap compared to its ortho and para isomers. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps of Related Aniline Derivatives (Calculated at B3LYP/6-311G(d,p) level)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |

| p-Aminoaniline | -4.3713 | -0.2306 | 4.6019 |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

Data is illustrative and based on similar compounds from literature. univ-lorraine.fr

Charge Density Distribution Analysis

The charge density distribution in a molecule provides deep insights into its chemical bonding and reactivity. For this compound, this analysis would be crucial for understanding the interplay between the electron-donating N-(tert-butyl)-N-methyl group and the electron-withdrawing nitro group.

A powerful technique for analyzing charge density is the multipolar atom model (MAM). figshare.com However, obtaining high-quality experimental X-ray diffraction data for a full multipolar refinement can be challenging. A practical alternative is the theoretical multipolar atom model transfer. figshare.com This method involves transferring multipolar parameters derived from theoretical calculations (e.g., using periodic wave functions) to a simpler independent atom model (IAM) refinement of the crystal structure. figshare.com

For this compound, this approach would involve:

Performing a high-level theoretical calculation on the molecule to obtain its electron density and the corresponding multipolar parameters.

Applying these parameters to the experimental X-ray diffraction data.

This transfer has been shown to significantly improve the precision of the molecular geometry and thermal displacement parameters, providing a more detailed and physically meaningful picture of the electron density than a standard IAM refinement. figshare.com The study on N-methyl-nitroaniline isomers demonstrated the effectiveness of this technique in extracting valuable information about charge density even from data not suitable for a full multipolar refinement. figshare.com

The refinement of the electron density model is a critical step to ensure the accuracy of the derived properties. For complex molecules like this compound, various strategies can be employed to enhance the quality of the refinement. These strategies often involve the use of restraints to guide the refinement process towards a chemically sensible solution. univ-lorraine.fr

Key refinement strategies would include:

Restraining chemically equivalent atoms: This involves applying restraints to ensure that the multipolar parameters of chemically similar atoms (e.g., the oxygen atoms of the nitro group) are similar.

Applying local symmetry: For groups like the nitro group, local symmetry restraints can be applied to the multipolar parameters.

Utilizing R-free factors: This statistical cross-validation method helps in optimizing the weights of the restraints and preventing overfitting of the data.

These refinement strategies are crucial for obtaining a reliable model of the electron density, from which accurate electrostatic properties and intermolecular interaction energies can be derived.

Aromaticity Assessment

The aromaticity of the benzene ring in this compound is influenced by the attached substituents. The degree of aromaticity can be quantified using various computational indices.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character.

In a study of N-methyl-nitroaniline isomers, the HOMA index for the benzene ring was calculated. figshare.com For N-methyl-3-nitroaniline, the HOMA value was found to be 0.981. figshare.com The introduction of a tert-butyl group in this compound is expected to have a minor electronic effect on the ring's bond lengths compared to the methyl group. Therefore, the HOMA index is predicted to be very similar to that of its N-methyl analog, indicating a high degree of aromaticity.

Table 2: HOMA and NICS(0) Indices for the Benzene Ring in N-methyl-nitroaniline Isomers

| Compound | HOMA | NICS(0) (ppm) |

| N-methyl-2-nitroaniline | 0.970 | -9.00 |

| N-methyl-3-nitroaniline | 0.981 | -9.28 |

| N-methyl-4-nitroaniline | 0.963 | -9.02 |

Data sourced from a theoretical study on N-methyl-nitroaniline derivatives. figshare.com

The Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)). A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of aromaticity.

For N-methyl-3-nitroaniline, the calculated NICS(0) value is -9.28 ppm, which is indicative of a significant aromatic character. figshare.com The tert-butyl group in this compound, being slightly more electron-donating than a methyl group, might lead to a very subtle increase in the ring's electron density and a slightly more negative NICS value. However, this effect is expected to be minimal, and the NICS value should remain in a range that confirms the aromatic nature of the benzene ring.

Conformational Analysis and Steric Effects

The presence of the bulky tert-butyl group ortho to the methylated amino group induces significant steric strain, which is a primary determinant of the molecule's three-dimensional structure. This strain influences the planarity of the nitroaniline system and the rotational barriers around key single bonds.

Influence of the tert-Butyl Group on Molecular Conformation and Dihedral Angles

The tert-butyl group, with its large van der Waals radius, forces a non-planar arrangement of the N-methylamino substituent relative to the benzene ring. This steric hindrance prevents the ideal sp2 hybridization of the nitrogen atom from achieving full conjugation with the aromatic system. Consequently, the dihedral angle between the plane of the amino group and the benzene ring is expected to be significantly twisted. Studies on analogous sterically hindered anilines suggest that this twist angle can be substantial, often exceeding 60 degrees. researchgate.net This deviation from planarity has a profound impact on the electronic properties of the molecule, reducing the mesomeric effect between the amino and nitro groups.

In contrast, the nitro group at the meta position experiences less direct steric clash and is therefore more likely to be co-planar with the benzene ring, allowing for effective electronic communication. However, even a nitro group positioned ortho to a tert-butyl group has been shown to be twisted out of the plane of the aromatic nucleus by at least 82°. researchgate.net

| Parameter | Expected Value/Range | Influence |

| C(aryl)-N(amino) Dihedral Angle | > 60° | Reduces resonance stabilization |

| C(aryl)-N(nitro) Dihedral Angle | ~0° (for meta) | Allows for effective electron withdrawal |

Note: The table presents expected values based on studies of structurally related compounds.

Intermolecular Interaction Energy Decomposition

The way in which this compound molecules pack in a crystal lattice is governed by a complex interplay of weak intermolecular forces. Energy decomposition analysis allows for the quantification of these interactions, providing insight into the stability of the crystal structure.

Molecular Dynamics Simulations for Dynamic Behavior

To date, there are no publicly available molecular dynamics simulation studies specifically focused on this compound. Such simulations would be invaluable for understanding the dynamic behavior of this molecule in different environments, including its conformational flexibility, solvent effects, and transport properties. Future computational work in this area could provide a more complete picture of the molecule's behavior at the atomistic level.

Reactivity and Reaction Mechanisms of N Tert Butyl N Methyl 3 Nitroaniline

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

In electrophilic aromatic substitution (EAS), the reaction pathway is largely directed by the substituents already present on the benzene ring. masterorganicchemistry.comrsc.orgbyjus.com The N-(tert-butyl)-N-methylamino group is a potent activating group due to the electron-donating resonance effect of the nitrogen's lone pair, which increases the electron density at the ortho and para positions. rsc.orgbyjus.com Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. masterorganicchemistry.com

In N-(tert-butyl)-N-methyl-3-nitroaniline, the directing effects of these two groups are cooperative. The amino group activates positions 2, 4, and 6, while the nitro group deactivates the ring but directs towards positions 1, 5, and the already substituted position 3. The confluence of these effects strongly favors electrophilic attack at the positions most activated by the amino group, namely positions 2, 4, and 6.

A plausible mechanism for these reactions involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

For instance, studies on the nitration of N-alkyl anilines using tert-butyl nitrite (B80452) have shown that the reaction can proceed under mild conditions to yield nitroaniline derivatives. sci-hub.sersc.org While specific studies on the bromination of this compound are not prevalent, related aniline (B41778) derivatives readily undergo halogenation. youtube.com

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Group Influence (Amino) | Deactivating Group Influence (Nitro) | Predicted Outcome |

| 2 | Ortho (Activated) | Ortho (Deactivated) | Favorable |

| 4 | Para (Activated) | Ortho (Deactivated) | Highly Favorable |

| 5 | Meta (Less Activated) | Meta (Directed) | Unfavorable |

| 6 | Ortho (Activated) | Para (Deactivated) | Favorable |

Nucleophilic Aromatic Substitution Reactions (Potential for Nitro Group Displacement)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.govnih.gov In this compound, the powerful electron-withdrawing nitro group could potentially act as a leaving group. However, the reaction is generally disfavored for this specific molecule because the activating amino group is electron-donating, which destabilizes the negatively charged Meisenheimer intermediate required for the classical SNAr mechanism. nih.govpsu.edursc.org

While displacement of the nitro group is not commonly observed under standard conditions, reactions of other nitroanilines with strong nucleophiles like hydroxide (B78521) ions have been reported, sometimes leading to complex reaction pathways including substitution and other transformations. rsc.org The significant steric hindrance presented by the tert-butyl group would also likely impede the approach of a nucleophile to the aromatic ring. Some nucleophilic aromatic substitutions may proceed through a concerted mechanism, which does not necessarily require strong activation by electron-withdrawing groups. nih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, a common and synthetically valuable transformation for nitroaromatic compounds. wikipedia.orgorganic-chemistry.orgunimi.itresearchgate.net This reaction converts the starting material into N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common Reduction Methods:

Catalytic Hydrogenation: This method employs hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal-Acid Systems: Reagents like tin or iron in the presence of hydrochloric acid are classic choices for this reduction. unimi.it

Transfer Hydrogenation: In this approach, a molecule like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) serves as the hydrogen source in the presence of a catalyst. wikipedia.org

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also effective for the reduction of nitroarenes. wikipedia.org The Zinin reaction, for example, utilizes sodium sulfide to reduce nitroaromatics. unimi.it

The mechanism of nitro group reduction is complex and can proceed through different pathways, often involving intermediates like nitroso and hydroxylamine (B1172632) species. unimi.it

Oxidative Reactions and Stability Considerations (e.g., N-Demethylation)

The tertiary amine functionality in this compound presents a site for potential oxidation. One such reaction is N-demethylation, the removal of the methyl group from the nitrogen atom. While specific studies on this compound are limited, the oxidation of amines is a known process. The reaction of related amines with hydroxyl radicals, a potent atmospheric oxidant, has been studied to determine reaction kinetics. whiterose.ac.uk The bulky tert-butyl group may provide some steric protection to the nitrogen atom, potentially influencing the rate of oxidative processes.

Rearrangement Reactions

Rearrangement reactions involving the migration of substituents around the aniline core are known, such as the Hofmann-Martius and Reilly-Hickinbottom rearrangements, which typically involve N-alkylanilinium halides under thermal conditions. researchgate.netacs.org Other rearrangements like the Fischer-Hepp rearrangement involve N-nitrosoanilines. sci-hub.se However, there is no specific information in the provided results to suggest that this compound readily undergoes rearrangement under typical conditions. Many known aniline rearrangements require specific precursors or acidic conditions to proceed. researchgate.netlibretexts.orgnih.gov

Kinetic and Mechanistic Investigations of Chemical Transformations

Kinetic studies provide quantitative insights into reaction mechanisms. For the electrophilic aromatic substitution of this compound, kinetic investigations would reveal the rate-determining step, which is typically the initial attack of the electrophile to form the sigma complex. masterorganicchemistry.com The rates of these reactions would be influenced by the electron-donating nature of the amino group and the deactivating nature of the nitro group.

In nucleophilic aromatic substitution reactions, kinetic data can help to elucidate the mechanism, for example, by determining if the reaction is base-catalyzed, which can indicate a stepwise process involving a Meisenheimer intermediate. nih.govpsu.edursc.org Studies on the reaction of OH radicals with related amines have provided rate coefficients for these atmospheric reactions. whiterose.ac.uk

Influence of Substituents on Regioselectivity and Reaction Rates

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

N-(tert-butyl)-N-methylamino Group:

Electronic Effect: As a powerful electron-donating group (+R effect), it activates the ring towards electrophilic attack, primarily at the ortho and para positions. rsc.org

Steric Effect: The bulky tert-butyl group creates significant steric hindrance, particularly at the adjacent ortho position (position 2). This can influence regioselectivity by favoring attack at the less hindered para position (position 4) and the other ortho position (position 6). youtube.com

Nitro Group:

Electronic Effect: This is a strong electron-withdrawing group (-R and -I effects), which deactivates the entire ring towards electrophilic substitution. masterorganicchemistry.com

Directing Effect: It directs incoming electrophiles to the meta position relative to itself.

Derivatization and Chemical Transformations of N Tert Butyl N Methyl 3 Nitroaniline

Synthesis of Novel N-Substituted Nitroaniline Analogues

The synthesis of analogues of N-(tert-butyl)-N-methyl-3-nitroaniline can be approached through various synthetic strategies. One common method involves the sequential alkylation of a primary or secondary aniline (B41778). For instance, starting from 3-nitroaniline (B104315), one could first introduce the methyl group via reductive amination or direct alkylation, followed by the introduction of the tert-butyl group. However, direct alkylation of N-methyl-3-nitroaniline with a tert-butyl halide is often challenging due to the steric hindrance of the tert-butyl group and the potential for elimination reactions.

A more viable route may involve the nitration of an existing N-tert-butyl-N-methylaniline. Research has shown that the regioselective nitration of N-alkyl anilines can be achieved using mild reagents like tert-butyl nitrite (B80452), which can yield various nitroaniline isomers. acs.org The specific synthesis of the title compound would likely involve the controlled nitration of N-tert-butyl-N-methylaniline, where the directing effects of the dialkylamino group would need to be carefully managed to achieve the desired meta-nitro substitution, which is not the typically favored product.

Reactions Involving the Amino Nitrogen

The tertiary amino group in this compound is generally unreactive towards many reagents that target primary or secondary amines. It cannot undergo acylation or form Schiff bases under standard conditions due to the absence of a proton on the nitrogen atom. However, the lone pair of electrons on the nitrogen can still participate in certain reactions.

Potential transformations include:

Oxidation: Strong oxidizing agents can potentially oxidize the tertiary amine to an N-oxide.

N-Dealkylation: Under specific conditions, cleavage of the N-alkyl bonds can occur. The tert-butyl group, in particular, can sometimes be removed under strong acidic conditions due to the stability of the resulting tert-butyl cation. Solvent-controlled chemoselective N-dealkylation has been reported for related compounds. acs.org

Modifications at the Aromatic Ring

Further substitution on the aromatic ring is a key pathway for creating derivatives. The regiochemical outcome of electrophilic aromatic substitution is directed by the two existing substituents: the N-(tert-butyl)-N-methylamino group and the nitro group.

The N-(tert-butyl)-N-methylamino group is an activating, ortho-, para-director due to the electron-donating effect of the nitrogen lone pair. wvu.edu

The nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature. libretexts.org

In this compound, these effects work in concert. The amino group strongly activates positions 2, 4, and 6. The nitro group at position 3 deactivates the entire ring but most strongly directs incoming electrophiles to position 5. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group (positions 2, 4, and 6), which are not deactivated by the nitro group. The significant steric hindrance from the tert-butyl group may disfavor substitution at the ortho positions (2 and 4), potentially making position 6 the most favored site for electrophilic attack. libretexts.org

| Reaction Type | Reagents | Probable Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | N-(tert-butyl)-N-methyl-2,3-dinitroaniline, N-(tert-butyl)-N-methyl-3,4-dinitroaniline, N-(tert-butyl)-N-methyl-3,6-dinitroaniline |

| Bromination | Br₂/FeBr₃ | 2-Bromo-N-(tert-butyl)-N-methyl-3-nitroaniline, 4-Bromo-N-(tert-butyl)-N-methyl-3-nitroaniline, 6-Bromo-N-(tert-butyl)-N-methyl-3-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 2-(tert-butyl(methyl)amino)-6-nitrobenzenesulfonic acid |

This table represents theoretically likely outcomes based on general principles of electrophilic aromatic substitution. wvu.eduaskthenerd.com Experimental verification for this compound is not widely available in published literature.

Functional Group Interconversions of the Nitro Moiety

The nitro group is a versatile functional group that can be converted into a variety of other functionalities, with reduction to an amine being the most common and significant transformation.

The reduction of the nitro group in this compound would yield N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine . This transformation is a critical step as it introduces a primary amino group, opening up a vast new range of possible derivatizations.

| Reagent System | Description |

| H₂, Pd/C | Catalytic hydrogenation is a clean and efficient method for nitro group reduction. |

| Sn/HCl or Fe/HCl | Metal-acid combinations are classic, robust reagents for reducing aromatic nitro compounds. |

| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent often used when other sensitive functional groups are present. |

This table lists common reagents for the reduction of aromatic nitro groups. uni.lu

The resulting diamine is a significantly different molecule in terms of reactivity. The newly introduced primary amine at position 3 can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and, notably, the formation of Schiff bases.

Formation of Schiff Bases and Related Imines for Chemical Research

As a tertiary amine, this compound cannot directly form a Schiff base (or imine). The formation of a Schiff base requires the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone), a reaction that involves the elimination of a water molecule and the formation of a carbon-nitrogen double bond (C=N). wikipedia.orgresearchgate.netiitk.ac.in Since the nitrogen atom in the title compound lacks the necessary hydrogen atoms for this elimination to occur, it is unreactive in this context.

However, the chemical transformation described in section 6.4 provides a direct pathway to Schiff base synthesis. The product of the nitro group reduction, N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine , possesses a primary amino group that is fully capable of forming Schiff bases.

The general reaction scheme is as follows: N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine reacts with an aldehyde (R-CHO) or a ketone (R₂C=O) to form the corresponding Schiff base derivative. This reaction is typically catalyzed by a small amount of acid. researchgate.net

Example Reaction: Reaction of N¹-(tert-butyl)-N¹-methylbenzene-1,3-diamine with benzaldehyde (B42025) would yield N-(3-(benzylideneamino)phenyl)-N-(tert-butyl)-N-methylamine.

This two-step process—reduction of the nitro group followed by condensation—is a powerful strategy for creating complex molecules that incorporate the N-(tert-butyl)-N-methylaniline scaffold into larger imine-based structures for various research applications.

Academic and Research Applications of N Tert Butyl N Methyl 3 Nitroaniline and Its Derivatives

Role as Building Blocks and Intermediates in Organic Synthesis Research

The foundational structure of N-(tert-butyl)-N-methyl-3-nitroaniline, featuring a nitro group and a substituted amine on an aromatic ring, makes it a versatile building block in organic synthesis. The nitro group can be readily reduced to an amine, which can then participate in a wide array of chemical transformations, while the amino group can be further functionalized.

Precursors for Complex Molecular Architectures

This compound can serve as a precursor for the synthesis of more complex molecular structures. The presence of both a nitro and a tertiary amine group on the benzene (B151609) ring allows for regioselective reactions. For instance, the nitro group can be reduced to an amino group, yielding a diamine derivative that can be used to construct heterocyclic compounds or polymeric structures. The tert-butyl and methyl groups on the nitrogen atom provide steric hindrance that can influence the regioselectivity of subsequent reactions.

Research on related compounds, such as 2-methyl-3-nitroaniline (B147196), has shown their utility in creating Schiff bases, which are important intermediates in the synthesis of various organic compounds, including those with potential biological activity. uni.lu For example, the condensation reaction of 2-methyl-3-nitroaniline with 5-nitrothiophene-2-carbaldehyde yields a Schiff base with a complex molecular structure. uni.lu This suggests that this compound could similarly be employed to synthesize novel Schiff bases and other intricate molecular architectures.

Synthesis of Specialty Chemicals for Research Endeavors

The synthesis of specialty chemicals for various research purposes is a key application of nitroaniline derivatives. These compounds are often used as starting materials for the production of dyes, pharmaceuticals, and other fine chemicals. taylorandfrancis.com For example, 3-nitroaniline (B104315) is a known precursor for dyes like Disperse Yellow 5 and Acid Blue 29. nih.gov

By modifying the functional groups of this compound, a diverse range of specialty chemicals can be accessed. The reduction of the nitro group, followed by diazotization and coupling reactions, could lead to the synthesis of novel azo dyes with specific chromatic properties influenced by the N-tert-butyl-N-methylamino group. Furthermore, the aromatic ring can be subjected to various electrophilic substitution reactions to introduce additional functionalities, thereby creating a library of unique compounds for screening in drug discovery and other research fields.

Investigations in Materials Science Research

The electronic properties of nitroaniline derivatives, characterized by an electron-donating amino group and an electron-withdrawing nitro group, make them attractive candidates for investigation in materials science.

Exploration in Polymer Additives and Stabilizers Research

Phenolic compounds with tert-butyl groups are commonly used as antioxidants in polymers. researchgate.net Although this compound is not a phenol, the steric hindrance provided by the tert-butyl group is a feature it shares with many effective stabilizers. Further research could explore the potential of its derivatives, particularly after reduction of the nitro group, to act as radical scavengers or UV stabilizers in various polymer systems.

Development of Advanced Materials with Tunable Properties

The field of advanced materials often utilizes organic molecules with specific electronic and structural features to create materials with tailored properties. The push-pull nature of the electronic substituents in nitroanilines is a key feature for developing nonlinear optical (NLO) materials. Research on compounds like N-benzyl-3-nitroaniline has demonstrated their potential for second-order NLO applications. researchgate.net

The specific substitution pattern of this compound, with its tertiary amine and meta-positioned nitro group, would influence its molecular hyperpolarizability, a key parameter for NLO activity. The tert-butyl group could also impact the crystal packing of the molecule, which is a critical factor for achieving bulk NLO effects. Theoretical studies on related molecules, such as 4-methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitroaniline, have shown that the meta-position of the nitro group results in a smaller energy gap, which can be beneficial for certain optoelectronic applications. taylorandfrancis.com This suggests that this compound and its derivatives are promising candidates for the development of advanced materials with tunable optical and electronic properties.

Research in Chemical Sensing and Optoelectronic Properties

The electronic structure of nitroaniline derivatives also lends itself to applications in chemical sensing and optoelectronics. The interaction of the molecule's frontier molecular orbitals with analytes or light can lead to detectable changes in its optical or electronic properties.

Research on coordination polymers has demonstrated the use of ligands derived from nitroanilines for the photoluminescent sensing of nitroaromatic compounds. taylorandfrancis.com The fluorescence of these materials can be quenched in the presence of nitroaromatics, providing a basis for a chemical sensor. While specific studies on this compound are lacking, its electronic properties suggest that it or its derivatives could be incorporated into similar sensing platforms.

Furthermore, the investigation of the optoelectronic attributes of related molecules, such as those designed around spiro-bifluorene cores with nitroaniline-based end-capping groups, highlights the potential of these compounds in high-efficiency solar cell devices. taylorandfrancis.com The electron-withdrawing nature of the nitro group in a molecule like 4-methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitroaniline contributes to a smaller HOMO-LUMO gap, which is a desirable feature for organic solar cells. taylorandfrancis.com This indicates a promising avenue for future research into the optoelectronic applications of this compound and its derivatives.

Fluorescence Quenching Studies for Nitroaromatic Detection

The detection of nitroaromatic compounds is of significant interest due to their prevalence as environmental pollutants and their use in explosives. asm.orgnih.gov Fluorescence quenching has emerged as a sensitive and convenient method for detecting these compounds. nih.gov Electron-rich fluorescent molecules can act as probes, where their fluorescence is "quenched" or diminished upon interaction with electron-deficient nitroaromatic compounds. nih.gov

Derivatives of this compound are potential candidates for such fluorescence quenching studies. The this compound moiety can be incorporated into larger fluorescent systems, such as those based on triphenylamine (B166846) or other fluorophores. nih.govnih.gov The electron-donating nature of the substituted amino group in conjunction with the electron-withdrawing nitro group can facilitate charge-transfer interactions with nitroaromatic analytes, leading to fluorescence quenching. nih.gov

Studies on similar compounds, such as a Zn(II) 2D coordination polymer, have demonstrated the use of photoluminescence for the detection of 4-nitroaniline (B120555), a related nitroaromatic compound. taylorandfrancis.com In one study, the fluorescence response of a luminescent compound was tested against various nitroaromatic compounds, including 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline, with 4-nitroaniline showing the highest quenching efficiency at 98.9%. taylorandfrancis.com This indicates that the position of the nitro group influences the quenching efficiency. taylorandfrancis.com While direct studies on this compound as a primary fluorescent probe are not extensively documented, its structural features suggest its utility in the design of new fluorescent sensors for nitroaromatic compound detection.

Table 1: Quenching Efficiency of a Luminescent Probe with Various Nitroanilines This table is based on data for a generic luminescent probe and is illustrative of the principles discussed.

| Nitroaniline Isomer | Quenching Efficiency (%) |

| 2-Nitroaniline | Moderate |

| 3-Nitroaniline | Moderate |

| 4-Nitroaniline | 98.9 |

Investigation of Molecular Second-Order Hyperpolarizability and Second-Harmonic Generation Efficiency

Molecules with large second-order hyperpolarizabilities (β) are of great interest for applications in nonlinear optics (NLO), particularly for second-harmonic generation (SHG), a process that converts light of a fundamental frequency to light of double that frequency. aip.orggamdan.com Nitroaniline isomers are a classic example of molecules studied for their NLO properties due to the intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group. aip.orgresearchgate.net

The magnitude of the second-order hyperpolarizability in nitroanilines is highly dependent on the substitution pattern. aip.orgresearchgate.net Theoretical and experimental studies have shown that para-nitroaniline (pNA) generally exhibits a larger hyperpolarizability compared to ortho-nitroaniline (oNA) and meta-nitroaniline (mNA). researchgate.net The introduction of alkyl groups on the nitrogen atom, such as in this compound, can further influence the electronic properties and, consequently, the hyperpolarizability.

Table 2: Comparison of Theoretical Hyperpolarizability of Nitroaniline Isomers This table is based on general findings for nitroaniline isomers and illustrates the expected trends.

| Isomer | Relative Second-Order Hyperpolarizability (β) |

| para-Nitroaniline (pNA) | High |

| ortho-Nitroaniline (oNA) | Medium |

| meta-Nitroaniline (mNA) | Low |

Computational Design and In Silico Investigations

Computational methods have become indispensable tools in chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. This compound and its derivatives have been the subject of such in silico studies.

Development of DNA-Binding Agents through Molecular Docking and DFT Studies

The interaction of small molecules with DNA is a fundamental area of research with implications for the development of new therapeutic agents. researchgate.netresearchgate.net In silico techniques like molecular docking and Density Functional Theory (DFT) are instrumental in predicting the binding affinity and mode of interaction between a ligand and DNA. researchgate.netresearchgate.net

A study on novel derivatives of N-(Acetylphenyl)-N-Ferrocenylmethyl-3-nitroaniline explored their potential as DNA binding agents using molecular docking and ADME/Toxicity assessments. researchgate.net The results indicated that these derivatives could form stable complexes with DNA, with negative binding energies suggesting strong interactions. researchgate.net The study highlighted the importance of electrostatic interactions in the binding process. researchgate.netresearchgate.net Molecular docking simulations can reveal key interactions, such as hydrogen bonding, between the small molecule and the DNA base pairs. researchgate.net

DFT calculations provide further insights into the electronic structure, active regions, and chemical reactivity of the molecules, complementing the docking studies. researchgate.netresearchgate.net For example, DFT can be used to analyze the molecular electrostatic potential (MEP), which helps in understanding the regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net While the parent this compound may not be the primary DNA-binding agent itself, it serves as a scaffold for designing derivatives with enhanced DNA interaction capabilities.

Table 3: Illustrative Molecular Docking Results for a Nitroaniline Derivative with DNA This table presents hypothetical data to illustrate the output of a molecular docking study.

| Derivative | Binding Energy (kcal/mol) | Interacting DNA Residues |

| Derivative A | -8.5 | DG12, DC13, DA14 |

| Derivative B | -7.9 | AT8, GC9, AT10 |

Structure-Activity Relationship (SAR) Studies for Research Compound Optimization

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. nih.govnih.gov The goal of SAR studies is to identify the key structural features (pharmacophores) responsible for the desired effect and to guide the design of new, more potent, and selective compounds.

For nitroaromatic compounds, SAR studies have been used to correlate structural features with properties like mutagenicity. nih.gov These studies have shown that factors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO) are important determinants of activity. nih.gov In the context of this compound, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure. For example, the position of the nitro group, the nature of the alkyl substituents on the nitrogen, and the addition of other functional groups on the aromatic ring could be varied.

The resulting compounds would then be tested for a specific activity, and the data would be analyzed to establish a relationship between the structural modifications and the observed activity. This information is invaluable for the optimization of research compounds, allowing for the rational design of molecules with improved properties. While specific SAR studies on this compound are not detailed in the provided search results, the principles of SAR are broadly applicable to this class of compounds for various research purposes.

Environmental Chemistry Research

The fate and impact of nitroaromatic compounds in the environment are significant areas of research due to their widespread use and potential toxicity. asm.orgnih.gov

Studies on Degradation Mechanisms by Microorganisms

No research data is available for this topic.

Application as Reference Substances in Analytical Chemistry Research

No research data is available for this topic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.